molecular formula C24H31ClN2O3 B13788068 Bepristat 1a

Bepristat 1a

Cat. No.: B13788068
M. Wt: 431.0 g/mol
InChI Key: AYJKPBTXOIHUFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bepristat 1a involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Bepristat 1a undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bepristat 1a has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of protein disulfide isomerase.

    Biology: this compound is used to investigate the role of PDI in various biological processes, including protein folding and cellular stress responses.

    Medicine: The compound has potential therapeutic applications in treating diseases where PDI is implicated, such as cancer and neurodegenerative disorders.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting PDI

Mechanism of Action

Bepristat 1a exerts its effects by selectively inhibiting protein disulfide isomerase. Unlike most PDI inhibitors, this compound binds at the substrate-binding site rather than the catalytic site. This binding blocks PDI activity with an IC50 value of 700 nM. PDI is up-regulated in several cancers, implicated in neurodegenerative processes, and plays an important role in thrombus formation. By inhibiting PDI, this compound potently inhibits platelet aggregation and thrombus formation in vivo .

Comparison with Similar Compounds

Bepristat 1a is part of a family of compounds that inhibit protein disulfide isomerase. Similar compounds include:

This compound is unique in its selective binding to the substrate-binding site of PDI, which differentiates it from other inhibitors that typically target the catalytic site.

Properties

Molecular Formula

C24H31ClN2O3

Molecular Weight

431.0 g/mol

IUPAC Name

1-[(3-chloro-4-hydroxyphenyl)methyl]-N-ethyl-N-methyl-4-(2-phenoxyethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H31ClN2O3/c1-3-26(2)23(29)24(13-16-30-20-7-5-4-6-8-20)11-14-27(15-12-24)18-19-9-10-22(28)21(25)17-19/h4-10,17,28H,3,11-16,18H2,1-2H3

InChI Key

AYJKPBTXOIHUFT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3

Origin of Product

United States

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